molecular formula C27H27N3O B3025840 4-(4-(Benzyloxy)phenyl)-5-butyl-6-phenylpyrimidin-2-amine

4-(4-(Benzyloxy)phenyl)-5-butyl-6-phenylpyrimidin-2-amine

Cat. No.: B3025840
M. Wt: 409.5 g/mol
InChI Key: NTDRTEHIZUWZQO-UHFFFAOYSA-N
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Description

The compound “4-(4-(Benzyloxy)phenyl)-5-butyl-6-phenylpyrimidin-2-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and phenyl groups, which are aromatic rings. The benzyloxy group is an ether that connects the phenyl groups .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In this case, the amine group might undergo reactions like alkylation, acylation, or condensation. The benzyloxy group might undergo reactions like ether cleavage under acidic conditions .

Scientific Research Applications

Chichibabin Amination and its Implications

  • Chichibabin Amination Study : A study on 5-Phenylpyrimidine treatment with KNH2/NH3, closely related to your compound of interest, demonstrated that this process involves a mixture of amino derivatives. The study provided insights into the amination mechanism, particularly in the formation of 2-amino compounds through a ring opening-ring closure sequence, which is crucial for understanding the chemical behavior of such pyrimidine derivatives (Breuker, Plas, & Veldhuizen, 1986).

Synthetic Approaches and Mechanisms

  • Novel Synthesis Routes : Research on the synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones provides insights into the synthetic pathways that may be relevant for derivatives of your compound. This study highlights the importance of innovative synthetic methods in the development of pyrimidine compounds (Grošelj, Dahmann, Stanovnik, & Svete, 2013).

Green Chemistry Applications

  • Microwave-Assisted Synthesis : A study focused on sustainable microwave-assisted synthesis methods for Schiff base congeners of pyrimidine nuclei, demonstrating an eco-friendly approach to synthesizing compounds related to your chemical of interest. This research contributes to the growing field of green chemistry and its application in pyrimidine synthesis (Karati, Mahadik, & Kumar, 2022).

Antifungal Activities

  • Antifungal Properties : A study on the antifungal evaluation of certain pyrimidine derivatives, including those with benzyloxy substitutions, revealed promising antifungal activities. This suggests potential applications of your compound in antifungal drug development and related medicinal chemistry research (Nimbalkar, Tupe, Vázquez, Khan, Sangshetti, & Nikalje, 2016).

Molecular Docking and Spectroscopy

  • Crystal Structure and DFT Studies : Research involving the crystal structure and DFT studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine, offers valuable insights into the molecular geometry, electronic structure, and potential reactivity sites, which are relevant for understanding the structural and electronic properties of pyrimidine derivatives (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2016).

Biochemical Analysis

Cellular Effects

The effects of 4-(4-(Benzyloxy)phenyl)-5-butyl-6-phenylpyrimidin-2-amine on cells are profound. It has been observed to have potent antiproliferative results against A549 cancer cell line, indicating its potential as an anticancer agent . The compound also induces apoptosis in cancer cells , further highlighting its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of This compound involves its binding to mPGES-1, inhibiting the enzyme’s activity. This inhibition disrupts the synthesis of prostaglandins, leading to the observed antiproliferative and apoptotic effects in cancer cells .

Temporal Effects in Laboratory Settings

The temporal effects of This compound in laboratory settings are yet to be fully elucidated. Its potent effects on cancer cells suggest that it may have long-term impacts on cellular function .

Properties

IUPAC Name

5-butyl-4-phenyl-6-(4-phenylmethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O/c1-2-3-14-24-25(21-12-8-5-9-13-21)29-27(28)30-26(24)22-15-17-23(18-16-22)31-19-20-10-6-4-7-11-20/h4-13,15-18H,2-3,14,19H2,1H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDRTEHIZUWZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(N=C1C2=CC=C(C=C2)OCC3=CC=CC=C3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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